![molecular formula C13H19N3O3 B6645127 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid](/img/structure/B6645127.png)
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
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Overview
Description
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including sleep regulation, cardiovascular function, and neurotransmission. DPCPX has been widely used in scientific research to study the role of the adenosine A1 receptor in these processes.
Mechanism of Action
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is an endogenous ligand for the receptor. By blocking the adenosine A1 receptor, 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid can modulate the activity of various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to increase wakefulness and reduce sleep in animal models. 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has also been shown to increase heart rate and blood pressure in animal models. Additionally, 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to modulate neurotransmitter release in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is its relatively short half-life, which can make it difficult to study the long-term effects of adenosine A1 receptor antagonism.
Future Directions
There are many future directions for research involving 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid. One area of interest is the role of the adenosine A1 receptor in drug addiction. 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been shown to reduce the development of drug addiction in animal models, suggesting that adenosine A1 receptor antagonists may be a potential treatment for addiction. Additionally, research is ongoing to study the effects of adenosine A1 receptor antagonists on other physiological processes, such as inflammation and pain perception.
Synthesis Methods
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with 3-methylpiperidine-2,6-dione in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). Other methods include the reaction of 1,5-dimethylpyrazole-3-carboxylic acid with 3-methylpiperidine-2,6-dione in the presence of a Lewis acid catalyst such as titanium tetrachloride.
Scientific Research Applications
1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been widely used in scientific research to study the role of the adenosine A1 receptor in various physiological processes. For example, 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been used to study the role of the adenosine A1 receptor in sleep regulation, cardiovascular function, and neurotransmission. 1-(1,5-Dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has also been used to study the effects of adenosine A1 receptor antagonists on the development of drug addiction.
properties
IUPAC Name |
1-(1,5-dimethylpyrazole-3-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-4-6-16(11(8)13(18)19)12(17)10-7-9(2)15(3)14-10/h7-8,11H,4-6H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOORVDEXOYYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=NN(C(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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